METHYL n-NONYL SULFIDE
Overview
Description
METHYL n-NONYL SULFIDE is an organic compound with the molecular formula C10H22S . It is a sulfur-containing compound, specifically a thioether, which means it has a sulfur atom replacing an oxygen atom in the ether structure. This compound is known for its strong odor and is often used in the fragrance industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: METHYL n-NONYL SULFIDE can be synthesized through various methods. One common method involves the reaction of 1-bromodecane with sodium sulfide in an organic solvent like ethanol. The reaction proceeds under reflux conditions, leading to the formation of this compound .
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products .
Chemical Reactions Analysis
Types of Reactions: METHYL n-NONYL SULFIDE undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to its corresponding thiol.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.
Major Products Formed:
Sulfoxides and sulfones: from oxidation.
Thiols: from reduction.
Various substituted thioethers: from substitution reactions.
Scientific Research Applications
METHYL n-NONYL SULFIDE has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studies have explored its potential as a bioactive compound with antimicrobial properties.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its use as a drug precursor.
Industry: Beyond fragrances, it is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of METHYL n-NONYL SULFIDE involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, potentially inhibiting their activity. The sulfur atom in its structure allows it to form strong bonds with metal ions, which can be crucial in its biological activity .
Comparison with Similar Compounds
Methyl n-nonyl sulfide: Similar in structure but with a different alkyl chain length.
2-Undecanone: A ketone with a similar carbon chain length but different functional group.
Thiourea derivatives: Compounds with sulfur and nitrogen atoms, showing different reactivity and applications
Uniqueness: this compound stands out due to its specific sulfur-containing structure, which imparts unique chemical and physical properties. Its strong odor and reactivity make it valuable in both industrial and research settings .
Properties
IUPAC Name |
1-methylsulfanylnonane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22S/c1-3-4-5-6-7-8-9-10-11-2/h3-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCRSULZJMFDBIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCSC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30335357 | |
Record name | 2-Thiaundecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30335357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59973-07-8 | |
Record name | 2-Thiaundecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30335357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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